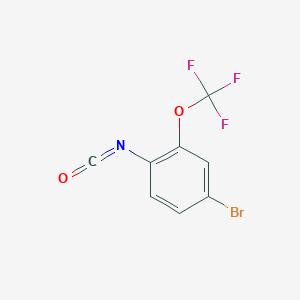

4-Bromo-2-(trifluoromethoxy)phenylisocyanate

Description

Significance of Aryl Isocyanates in Advanced Organic Synthesis

Aryl isocyanates are highly versatile building blocks in organic synthesis due to the electrophilic nature of the isocyanate carbon atom. This reactivity allows them to readily participate in nucleophilic addition reactions with a variety of functional groups, including alcohols, amines, and water, to form carbamates, ureas, and amines, respectively. These linkages are fundamental in the production of polyurethanes, agrochemicals, and pharmaceuticals. The ability to introduce a diverse range of functionalities through the isocyanate group makes aryl isocyanates indispensable tools for medicinal chemists and material scientists.

Role of Halogen and Trifluoromethoxy Substituents in Modulating Aromatic System Reactivity

The presence of halogen and trifluoromethoxy groups on the aromatic ring significantly influences the reactivity of the aryl isocyanate. Both bromine and the trifluoromethoxy group are electron-withdrawing substituents, primarily through a strong negative inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution.

The trifluoromethoxy group (-OCF3) is a particularly potent electron-withdrawing group. The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the oxygen atom and the attached aromatic ring. This strong inductive effect makes the aromatic ring less nucleophilic. uni.lu

The combined electron-withdrawing nature of these substituents increases the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity towards nucleophiles. Furthermore, these substituents can influence the regioselectivity of reactions and provide sites for further functionalization.

Overview of 4-Bromo-2-(trifluoromethoxy)phenylisocyanate within Substituted Aryl Isocyanate Chemistry

This compound is a specific example of a polysubstituted aryl isocyanate that combines the electronic effects of both a halogen and a trifluoromethoxy group. Its structure presents a unique combination of reactivity at the isocyanate group and the potential for further transformations at the bromine-substituted position. This positions the compound as a valuable intermediate for the synthesis of complex molecules in various fields of chemical research.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 175278-09-8 | C8H3BrF3NO | 282.01 |

| 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | 186589-12-8 | C8H3BrF3NO | 266.01 |

| 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 | C8H4F3NO2 | 203.12 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-isocyanato-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO2/c9-5-1-2-6(13-4-14)7(3-5)15-8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOANOFPHAFTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 4 Bromo 2 Trifluoromethoxy Phenylisocyanate

Nucleophilic Addition Reactions at the Isocyanate Group

The core reaction mechanism for 4-bromo-2-(trifluoromethoxy)phenylisocyanate involves the addition of a nucleophile, typically a compound containing an active hydrogen atom (such as an alcohol, amine, or carboxylic acid), to the cumulative double bond system of the isocyanate. The reaction is initiated by the attack of the nucleophile on the central carbon atom of the isocyanate, followed by the transfer of a proton to the nitrogen atom, resulting in a stable addition product.

The reaction between this compound and alcohols is a classic method for the formation of carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used. kuleuven.be The nucleophilic oxygen of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate.

Table 1: General Reaction of this compound with Alcohols

| Nucleophile (Alcohol) | Product Class | General Product Structure |

| Primary Alcohol (R-OH) | N-Aryl Urethane (B1682113) | |

| Secondary Alcohol (R₂CH-OH) | N-Aryl Urethane |

Urea (B33335) Formation: The reaction of isocyanates with primary or secondary amines is typically a rapid and exothermic process that yields substituted ureas. commonorganicchemistry.com This reaction is one of the most common and efficient methods for creating the urea linkage. mdpi.com The high nucleophilicity of the amine's nitrogen atom facilitates a swift attack on the isocyanate carbon. mdpi.com The reaction generally proceeds without the need for a catalyst and can be carried out in a variety of aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comasianpubs.org

This compound reacts with primary amines (R-NH₂) to form N,N'-disubstituted ureas and with secondary amines (R₂NH) to produce N,N',N'-trisubstituted ureas. This high reliability makes it a valuable transformation in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. rsc.org

Table 2: Expected Products from the Reaction of this compound with Various Amines

| Nucleophile (Amine) | Product Class | Expected Product |

| Primary Aliphatic Amine (R-NH₂) | N,N'-Disubstituted Urea | 1-(4-Bromo-2-(trifluoromethoxy)phenyl)-3-alkylurea |

| Primary Aromatic Amine (Ar-NH₂) | N,N'-Disubstituted Urea | 1-(4-Bromo-2-(trifluoromethoxy)phenyl)-3-arylurea |

| Secondary Amine (R₂NH) | N,N',N'-Trisubstituted Urea | 1-(4-Bromo-2-(trifluoromethoxy)phenyl)-3,3-dialkylurea |

Thiourea (B124793) Formation: The direct synthesis of a thiourea from an isocyanate is not a standard transformation. Thioureas are typically formed from the reaction of an amine with an isothiocyanate (-N=C=S). researchgate.net However, thioureas can be synthesized from amines using various thiocarbonyl transfer reagents. organic-chemistry.org The compound (4-Bromo-2-(trifluoromethyl)phenyl)thiourea, a primary thiourea, has been documented, implying it can be formed from the corresponding amine, 4-bromo-2-(trifluoromethyl)aniline, through reaction with a thiocyanate (B1210189) source. nih.gov

The reaction of this compound with carboxylic acids provides a pathway to N-substituted amides through a decarboxylative coupling process. nih.govacs.org This reaction is believed to proceed through the formation of an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate. This intermediate subsequently undergoes rearrangement and eliminates carbon dioxide to yield the final amide product. acs.org

The reaction can be facilitated by converting the carboxylic acid to its salt form with a non-nucleophilic base, which then readily attacks the isocyanate. acs.org This method is compatible with a wide range of functional groups. While specific examples involving this compound are not detailed in the literature, the general applicability of this reaction to aryl isocyanates is well-established. acs.orgamazonaws.com Furthermore, the reaction of an isocyanate with an acyl isocyanate can lead to the formation of an unsymmetrical imide. acs.org

Reactions with Thiols: Analogous to the reaction with alcohols, isocyanates react with thiols (R-SH) to form thiocarbamates (also known as thiourethanes). The reaction involves the nucleophilic attack of the sulfur atom on the isocyanate carbon. researchgate.net This process is highly efficient and is sometimes categorized as a "click reaction" due to its speed and high conversion rate, often proceeding readily at room temperature. researchgate.netupc.edu The reaction can be catalyzed by bases, such as tertiary amines. researchgate.net

Reactions with Water: Isocyanates react with water in a process known as hydrolysis. The initial addition of water to the isocyanate group forms an unstable carbamic acid intermediate. mdpi.com This carbamic acid rapidly decomposes, releasing carbon dioxide and generating a primary amine, in this case, 4-bromo-2-(trifluoromethoxy)aniline. mdpi.comrsc.org The newly formed amine is highly reactive toward the starting isocyanate. Consequently, it will typically react with another molecule of this compound to produce a symmetrical diaryl urea, 1,3-bis(4-bromo-2-(trifluoromethoxy)phenyl)urea. mdpi.com This secondary reaction is often a consideration in polyurethane synthesis where moisture must be excluded to prevent unwanted urea formation and CO₂ bubbling. researchgate.net

Cycloaddition Reactions

The C=N and C=O double bonds of the isocyanate group can participate in cycloaddition reactions with other unsaturated compounds. These reactions provide routes to various heterocyclic structures.

Isocyanates can undergo [2+2] cycloaddition reactions with molecules containing C=N double bonds, such as imines, to form four-membered heterocyclic rings. The reaction between an aryl isocyanate and an imine would be expected to yield a 1,3-diazetidin-2-one derivative. The feasibility and outcome of such cycloadditions can be highly dependent on the specific substrates and reaction conditions, with some systems requiring thermal or catalytic activation. researchgate.net While cycloadditions of isocyanates with various partners are known, specific examples of this compound reacting with imines via a [2+2] pathway are not prominently described in the literature, indicating this may be a less common reaction pathway compared to nucleophilic additions. rsc.org

[2+3] and [2+2+2] Cycloadditions in Isocyanate Chemistry

Cycloaddition reactions provide a powerful method for the construction of cyclic compounds. The carbon-nitrogen double bond of the isocyanate group can participate as a dipolarophile in various cycloaddition processes.

[2+3] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve the combination of a three-atom dipole with the C=N bond of the isocyanate. This pathway is a well-established route for synthesizing five-membered heterocycles. researchgate.net Aryl isocyanates can react with 1,3-dipoles such as nitrile oxides or azides. beilstein-journals.org For this compound, this would involve the isocyanate acting as the two-atom component, reacting with a suitable dipole to form a heterocyclic ring system. The specific conditions and outcomes would depend on the nature of the dipole used.

[2+2+2] Cycloadditions: These reactions, which assemble a six-membered ring from three unsaturated components, are less common for isocyanates but are synthetically valuable. Typically catalyzed by transition metals, this reaction could theoretically involve the C=N bond of the isocyanate co-cyclizing with two alkyne molecules, or other unsaturated partners.

While these cycloaddition pathways are characteristic of aryl isocyanates, specific studies detailing the participation of this compound in such reactions are not prominent in the surveyed scientific literature.

Table 1: Overview of Potential Cycloaddition Reactions for Aryl Isocyanates

| Reaction Type | Reactant Partner (Example) | Resulting Heterocycle |

|---|---|---|

| [2+3] Cycloaddition | Nitrile Oxide (Ar-CNO) | 1,2,4-Oxadiazol-5-one derivative |

| [2+3] Cycloaddition | Azide (B81097) (R-N₃) | 1,2,3,4-Tetrazol-5-one derivative |

| [2+2] Cycloaddition | Alkene | β-Lactam (via 1,2-cycloaddition) |

| [2+2+2] Cycloaddition | Alkyne (2 equivalents) | Substituted Pyridine derivative |

Multicomponent Reactions (MCRs) Involving Aryl Isocyanates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.com Isocyanates are versatile electrophiles in several named MCRs.

The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that produce complex molecular scaffolds like α-acylamino amides and α-acyloxy carboxamides, respectively. frontiersin.orgnih.govwikipedia.orgorganic-chemistry.org While the archetypal reactions utilize isocyanides, the isocyanate functional group is a key component in related MCRs. In these reactions, the electrophilic isocyanate carbon is readily attacked by nucleophiles, such as those generated from the condensation of an amine and a carbonyl compound. The electron-withdrawing substituents on this compound would be expected to enhance its reactivity in such transformations. Despite the synthetic potential, specific applications of this compound in documented MCRs have not been found in the reviewed literature.

Polymerization and Oligomerization Pathways

Formation of Polyurethanes and Related Polymers

Polyurethanes are a major class of polymers formed through the step-growth polymerization of isocyanates and polyols (alcohols with two or more hydroxyl groups). The fundamental reaction is the addition of an alcohol across the N=C bond of the isocyanate to form a urethane linkage.

As a monofunctional isocyanate, this compound cannot act as a monomer to build a polymer chain. Instead, it would function as a chain-terminating or end-capping agent. When introduced into a polyurethane formulation, it would react with a hydroxyl group at the end of a growing polymer chain, effectively halting further polymerization at that site and introducing the 4-bromo-2-(trifluoromethoxy)phenyl group as a terminal moiety. This can be used to control molecular weight or impart specific properties, such as hydrophobicity or flame resistance, to the polymer surface.

Table 2: Typical Components in a Polyurethane Formulation

| Component | Function | Example |

|---|---|---|

| Poly-isocyanate | Monomer for polymer backbone | Methylene diphenyl diisocyanate (MDI) |

| Polyol | Co-monomer for polymer backbone | Polyether polyol, Polyester polyol |

| Chain Extender | Increases molecular weight/hardness | 1,4-Butanediol |

| Catalyst | Accelerates urethane formation | Dibutyltin dilaurate |

| End-capping Agent | Controls chain length | this compound |

Isocyanate Trimerization and Cyclotrimerization Processes

Under specific catalytic conditions, aryl isocyanates can undergo cyclotrimerization, where three isocyanate molecules react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or triisocyanurate). rsc.org This reaction is a competing pathway to polymerization and is often favored at higher temperatures.

The trimerization process is typically promoted by a range of catalysts, including tertiary amines, phosphines, and various main group and transition metal complexes. google.comgoogle.comrsc.orgresearchgate.net For this compound, exposure to an effective trimerization catalyst would be expected to yield N,N',N''-tris(4-bromo-2-(trifluoromethoxy)phenyl)isocyanurate. This trimer would possess high thermal stability.

Table 3: Common Catalyst Classes for Isocyanate Trimerization

| Catalyst Class | Specific Example |

|---|---|

| Tertiary Amines | Triethylamine (B128534) |

| Phosphines | Tributylphosphine |

| Metal Alkoxides | Sodium methoxide |

| Organometallic Compounds | Aluminium-pyridyl-bis(iminophenolate) complexes rsc.orgrsc.org |

| Lithium Salts | Lithium carboxylates google.com |

Self-Polymerization Tendencies of Substituted Aryl Isocyanates

Beyond trimerization, isocyanates can undergo self-polymerization through anionic polymerization to form polyisocyanates, which are structurally analogous to nylon-1. researchgate.netacs.org This process requires the use of strong anionic initiators (e.g., sodium cyanide, organometallic compounds) and is typically conducted at low temperatures to suppress the thermodynamically favored cyclotrimerization reaction. acs.org The steric and electronic properties of the substituents on the aryl ring significantly influence the polymerizability of the monomer. While this is a known reaction pathway for isocyanates, specific research on the self-polymerization behavior of this compound is not available.

Catalytic Transformations

The reactivity of this compound can be controlled and directed through various catalytic processes. As discussed, specific catalysts are crucial for promoting cyclotrimerization over other reaction pathways. rsc.orgrsc.orgresearchgate.net

Other potential catalytic transformations for aryl isocyanates have been reported. For instance, rhodium(III)-catalyzed systems can achieve the amidation of C-H bonds with isocyanates, where the isocyanate molecule inserts directly into a C-H bond. nih.gov This provides an atom-economical route to complex amides. Furthermore, Lewis acidic boranes have been shown to catalyze the decarbonylation of isocyanates. researchgate.net The applicability of these advanced catalytic methods to this compound represents an area for potential research, as specific examples are not documented in current literature.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a versatile platform for the transformation of isocyanates into a wide array of complex molecules. While specific studies on this compound are not detailed in the available literature, its reactivity can be inferred from established protocols for structurally similar aryl isocyanates. Catalysts based on nickel and rhenium are particularly effective in mediating reactions such as carbamoylation and aminocarbonylation.

Nickel-Catalyzed Carbamoylation and Cycloadditions: Nickel catalysts are proficient in mediating the coupling of isocyanates with various organic substrates. For instance, Ni(0) complexes can engage in cycloadditive couplings with unsaturated systems like enynes. nih.gov In these reactions, the aryl isocyanate couples with the enyne to form dienamides. The electronic nature of the substituents on the aryl isocyanate influences the reaction conditions required, with electron-withdrawing groups, such as those present in this compound, typically requiring more forcing conditions like elevated temperatures. nih.gov

Another key nickel-catalyzed pathway is the photoredox amidation involving alkylsilicates and aryl isocyanates. nih.gov This dual catalytic system allows for the formation of amides under mild conditions. The proposed mechanism involves the oxidative addition of a Ni(0) species to the isocyanate, forming a nickel-isocyanate adduct which then participates in the catalytic cycle. nih.gov The high electrophilicity of this compound would make it a suitable substrate for such transformations.

Rhenium-Catalyzed Aminocarbonylation: Rhenium complexes have been successfully employed to catalyze the C-H aminocarbonylation of substrates like azobenzenes with aryl isocyanates. researchgate.net This process provides an atom-economical route to ortho-azobenzamides. The reaction proceeds via a proposed deprotonative C-H activation pathway, leading to the formation of a five-membered rhenacycle intermediate. researchgate.net The isocyanate then inserts into the rhenium-carbon bond, ultimately yielding the amidated product. The efficiency of this reaction is sensitive to the electronic properties of the isocyanate. The table below, derived from studies on related compounds, illustrates the scope of isocyanates in such transformations.

| Isocyanate Substrate | Catalyst System | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| p-Tolyl isocyanate | [Re(CO)5Br], NaOAc | Toluene, 130 °C, 24h | 81% | researchgate.net |

| Phenyl isocyanate | [Re(CO)5Br], NaOAc | Toluene, 130 °C, 24h | 79% | researchgate.net |

| p-Methoxyphenyl isocyanate | [Re(CO)5Br], NaOAc | Toluene, 130 °C, 24h | 76% | researchgate.net |

| p-Bromophenyl isocyanate | [Re(CO)5Br], NaOAc | Toluene, 130 °C, 24h | 75% | researchgate.net |

| p-Chlorophenyl isocyanate | [Re(CO)5Br], NaOAc | Toluene, 130 °C, 24h | 72% | researchgate.net |

Lewis Acid and Brønsted Acid Catalysis in Isocyanate Chemistry

Acid catalysis provides a powerful tool for activating isocyanates toward nucleophilic attack and for promoting unique reaction pathways, such as amidation and cyclization.

Lewis Acid Catalysis: Lewis acids, particularly boranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and boron trichloride (B1173362) (BCl₃), are highly effective catalysts for reactions involving isocyanates. rsc.orgcardiff.ac.uk They function by coordinating to the oxygen or nitrogen atom of the isocyanate group, thereby increasing its electrophilicity. This activation facilitates reactions with a range of nucleophiles. For example, the BCl₃-catalyzed reaction of indoles with aryl isocyanates selectively yields N-carboxamidation products in near-quantitative yields. rsc.orgcardiff.ac.uk The superior catalytic activity of BCl₃ in this context is attributed to its high Lewis acidity. rsc.org Given the electron-deficient nature of this compound, it is expected to be a highly reactive substrate in these Lewis acid-catalyzed transformations.

The table below summarizes representative conditions for the Lewis acid-catalyzed N-carboxamidation of 1H-indole with various aryl isocyanates.

| Isocyanate Substrate | Lewis Acid Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Phenyl isocyanate | BCl3 (5 mol%) | 1,2-C2H4Cl2, 60 °C | 93% | rsc.org |

| 4-Fluorophenyl isocyanate | BCl3 (5 mol%) | 1,2-C2H4Cl2, 60 °C | 95% | rsc.org |

| 4-Chlorophenyl isocyanate | BCl3 (5 mol%) | 1,2-C2H4Cl2, 60 °C | 94% | rsc.org |

| 4-Bromophenyl isocyanate | BCl3 (5 mol%) | 1,2-C2H4Cl2, 60 °C | 91% | rsc.org |

| 3,5-Bis(trifluoromethyl)phenyl isocyanate | BCl3 (10 mol%) | 1,2-C2H4Cl2, 60 °C | 75% | rsc.org |

Brønsted Acid Catalysis: Brønsted acids can also catalyze reactions of isocyanates, often in conjunction with a Lewis acid or through the formation of a stronger Brønsted acid in situ. For example, the hydrated form of B(C₆F₅)₃, B(C₆F₅)₃·H₂O, is known to act as a strong Brønsted acid catalyst. rsc.org In some systems, Brønsted acids are proposed to mediate catalytic cycles in multicomponent reactions involving isocyanates to form heterocyclic products. rsc.org These catalysts protonate the isocyanate, activating it for subsequent reaction steps. The specific reaction pathway is highly dependent on the substrate, nucleophile, and reaction conditions.

Structure Reactivity Relationships and Substituent Effects

Electronic Effects of Bromine and Trifluoromethoxy Groups on Isocyanate Electrophilicity

The electrophilicity of the isocyanate carbon atom is a primary determinant of its reactivity towards nucleophiles. This electrophilicity is significantly enhanced by the presence of electron-withdrawing groups on the aryl ring. Both the bromine atom and the trifluoromethoxy group are potent electron-withdrawing substituents, a property that stems from their high electronegativity.

Similarly, the bromine (-Br) atom exerts a strong inductive electron-withdrawing effect (-I). Like the trifluoromethoxy group, it also has a resonance-donating capability (+M), but its inductive effect is dominant, leading to a net deactivation of the aromatic ring towards electrophilic substitution. beilstein-journals.org For the isocyanate group's reactivity, this net electron withdrawal further increases the partial positive charge on the isocyanate carbon.

The cumulative effect of a bromine atom at the para-position and a trifluoromethoxy group at the ortho-position is a significant increase in the electrophilicity of the isocyanate functional group, rendering the compound highly reactive towards nucleophiles.

| Substituent | Hammett Constant (σp) | Hansch Lipophilicity Parameter (π) | Nature of Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Reference |

| -Br | 0.23 | 0.86 | Inductively Withdrawing (-I), Weakly Resonance Donating (+M) beilstein-journals.org |

| -OCF₃ | 0.35 | 1.04 | Strongly Inductively Withdrawing (-I), Weakly Resonance Donating (+M) beilstein-journals.orgnih.gov |

| -CF₃ | 0.54 | 0.88 | Strongly Inductively Withdrawing (-I) beilstein-journals.orgmdpi.com |

| -OCH₃ | -0.27 | -0.02 | Inductively Withdrawing (-I), Strongly Resonance Donating (+M) beilstein-journals.org |

Steric Hindrance Effects of Substituents on Reaction Pathways

While electronic effects activate the isocyanate group, steric factors can significantly impede its reaction pathways. In 4-Bromo-2-(trifluoromethoxy)phenylisocyanate, the trifluoromethoxy group is located at the ortho position, immediately adjacent to the isocyanate group. This proximity creates considerable steric hindrance, which can physically block the approach of a nucleophile to the electrophilic carbon of the isocyanate. aidic.itzenodo.org

This steric congestion can lead to several consequences:

Reduced Reaction Rates: The activation energy for the reaction may increase because the nucleophile must overcome a significant steric barrier to reach the reaction center, leading to slower reaction rates compared to a less hindered isocyanate. zenodo.org

Influence on Selectivity: When reacting with nucleophiles that have multiple potential reaction sites, the steric hindrance around the isocyanate can favor reactions at less crowded sites, thereby influencing the regioselectivity of the product.

Conformational Effects: The bulky ortho-substituent can force the isocyanate group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This can affect the conjugation of the isocyanate with the aromatic system, potentially altering its electronic properties and reactivity in complex ways.

The bromine atom, being in the para position relative to the isocyanate, exerts a negligible steric effect on the functional group. Therefore, the dominant steric influence arises from the ortho-trifluoromethoxy group.

Influence of Substituent Position (e.g., Ortho vs. Para) on Reactivity and Selectivity in Substituted Aryl Isocyanates

The position of a substituent on the aryl ring is critical in determining the balance between electronic and steric effects.

Ortho Position: An electron-withdrawing group in the ortho position, such as the -OCF₃ group in the target molecule, has the strongest activating inductive effect due to its proximity to the reaction center. aidic.it However, this is often counteracted by a strong steric hindrance effect, which tends to decrease reactivity. aidic.itzenodo.org The net effect on the reaction rate depends on the size of both the substituent and the attacking nucleophile.

Para Position: An electron-withdrawing group in the para position provides significant electronic activation without introducing steric hindrance at the reaction site. aidic.it For instance, 4-(trifluoromethoxy)phenyl isocyanate is highly reactive because the activating -OCF₃ group does not sterically encumber the isocyanate. sigmaaldrich.com

Meta Position: A substituent in the meta position exerts its electronic effect primarily through induction, with minimal resonance or steric influence on the isocyanate group.

| Position | Electronic Effect on NCO Group | Steric Effect on NCO Group | Typical Impact on Reactivity |

|---|---|---|---|

| Ortho | Strong (Inductive & Resonance) | High | Complex interplay; often reduced rate due to sterics despite electronic activation. aidic.itwikipedia.org |

| Meta | Moderate (Mainly Inductive) | Negligible | Moderate electronic influence on rate. |

| Para | Strong (Inductive & Resonance) | Negligible | Strongly enhanced rate for electron-withdrawing groups. aidic.it |

Experimental and Theoretical Correlations of Substituent Electronic Parameters with Reaction Rates and Selectivity

The relationship between substituent electronic properties and reaction rates can often be quantified using linear free-energy relationships, such as the Hammett equation. This equation correlates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds with a substituent constant (σ) and a reaction constant (ρ).

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent (e.g., σp for para, σm for meta). It quantifies the electronic effect of the substituent. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. mit.edu

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for reactions involving nucleophilic attack on an electron-deficient center.

For reactions of aryl isocyanates with nucleophiles (e.g., alcohols or amines), the reaction constant (ρ) is generally positive. This indicates that the transition state has a greater accumulation of negative charge than the reactants, and this charge is stabilized by electron-withdrawing substituents. researchgate.net

Selectivity in Reactions of 4 Bromo 2 Trifluoromethoxy Phenylisocyanate

Regioselectivity in Nucleophilic Addition Reactions

There is no specific research data available detailing the regioselectivity of nucleophilic addition reactions for 4-bromo-2-(trifluoromethoxy)phenylisocyanate.

Stereoselectivity Considerations in Complex Transformations

There is no specific research data available regarding stereoselectivity in complex transformations involving this compound.

Chemoselectivity in Multicomponent Synthetic Systems

There is no specific research data available on the chemoselectivity of this compound in multicomponent synthetic systems.

Advanced Spectroscopic Characterization and Analytical Methods

Infrared (IR) Spectroscopy for Identification of Isocyanate and Trifluoromethoxy Group Vibrations

Infrared spectroscopy is a powerful tool for identifying specific functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4-Bromo-2-(trifluoromethoxy)phenylisocyanate is predicted to be dominated by absorption bands corresponding to its key functional moieties: the isocyanate group, the trifluoromethoxy group, and the substituted aromatic ring.

The isocyanate (–N=C=O) group exhibits a strong and highly characteristic asymmetric stretching vibration. This absorption is typically observed in the 2280–2240 cm⁻¹ region, a relatively uncluttered part of the IR spectrum, making it a definitive marker for the presence of the isocyanate functionality.

The trifluoromethoxy (–OCF₃) group is characterized by strong C–F and C–O stretching vibrations. The C–F stretching modes in trifluoromethyl and related groups typically appear in a complex pattern within the 1300–1100 cm⁻¹ range. The C–O stretching vibration associated with the aryl ether linkage is also expected in this region, often overlapping with the C-F bands.

Additionally, the spectrum will display bands related to the 1,2,4-trisubstituted benzene (B151609) ring. These include C–H stretching vibrations above 3000 cm⁻¹, C=C in-ring stretching vibrations in the 1600–1450 cm⁻¹ region, and C–H out-of-plane bending vibrations between 900–675 cm⁻¹, the pattern of which can sometimes indicate the substitution on the ring. The C–Br stretching vibration typically appears at lower wavenumbers, generally below 1000 cm⁻¹.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2280–2240 | Strong, Sharp |

| Aromatic Ring | C–H Stretch | 3100–3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600–1450 | Medium to Weak |

| Trifluoromethoxy (–OCF₃) | C–F Stretch | 1300–1100 | Strong, Broad |

| Aryl Ether (Ar–O) | C–O Stretch | 1250–1150 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Aryl Isocyanate Scaffold

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show signals for three distinct protons. Their chemical shifts are influenced by the electronic effects of the three substituents. The trifluoromethoxy group is strongly electron-withdrawing, the bromo group is deactivating with a moderate withdrawing effect, and the isocyanate group is also electron-withdrawing. Based on standard substituent chemical shift increments for a benzene ring, the proton adjacent to the isocyanate group (H-3) would likely appear at the highest frequency (most downfield), followed by the proton between the bromo and trifluoromethoxy groups (H-5), and finally the proton adjacent to the bromo group (H-6). The coupling between these protons would result in predictable splitting patterns (doublets and doublets of doublets).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show eight distinct signals corresponding to the six aromatic carbons, the isocyanate carbon, and the trifluoromethoxy carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the isocyanate group (C-1) and the carbon bearing the trifluoromethoxy group (C-2) are expected to be significantly downfield. The isocyanate carbon itself will appear in the 120–140 ppm range. The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds. The trifluoromethoxy group is expected to give rise to a single sharp signal in the ¹⁹F NMR spectrum. The chemical shift for an aryl–OCF₃ group typically appears in the range of -56 to -60 ppm relative to a CFCl₃ standard.

Table 2: Predicted NMR Spectroscopic Data for this compound

¹H NMR (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.2 – 7.4 | d (doublet) | ~2.5 |

| H-5 | 7.0 – 7.2 | dd (doublet of doublets) | ~8.5, ~2.5 |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 (C–NCO) | 130 – 135 | |

| C-2 (C–OCF₃) | 145 – 150 | |

| C-3 | 125 – 130 | |

| C-4 (C–Br) | 115 – 120 | |

| C-5 | 128 – 132 | |

| C-6 | 118 – 122 | |

| –N=C=O | 125 – 135 |

¹⁹F NMR (in CDCl₃)

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Mass Spectrometry Techniques for Compound Analysis and Fragmentation Studies

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, allowing for the determination of its molecular weight and aspects of its structure.

The electron ionization (EI) mass spectrum of this compound (molecular formula C₈H₃BrF₃NO) is expected to show a prominent molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as two peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2). The calculated molecular weight is approximately 281 g/mol for the ⁷⁹Br isotope and 283 g/mol for the ⁸¹Br isotope.

Fragmentation of the molecular ion is expected to occur through several characteristic pathways, driven by the stability of the resulting ions and neutral losses. Key predicted fragmentation patterns include:

Loss of CO: A common fragmentation for isocyanates, leading to a fragment ion [M-CO]⁺.

Loss of the Isocyanate Group: Cleavage of the C–N bond to lose ·NCO, resulting in a [M-NCO]⁺ fragment.

Loss of Bromine: Cleavage of the C–Br bond to form a [M-Br]⁺ ion.

Trifluoromethoxy Group Fragmentation: This can involve the loss of a fluorine atom (·F) to give [M-F]⁺ or cleavage to lose the ·CF₃ radical, which is less common for OCF₃ than for CF₃ groups.

Aromatic Ring Fragmentation: Further fragmentation can lead to characteristic aromatic ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Fragment Ion | Neutral Loss |

|---|---|---|---|

| 281 | 283 | [C₈H₃BrF₃NO]⁺ | (Molecular Ion) |

| 253 | 255 | [C₇H₃BrF₃N]⁺ | CO |

| 239 | 241 | [C₈H₃F₃NO]⁺ | Br |

| 212 | 214 | [C₇H₃BrF₃]⁺ | NCO |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is frequently employed to map out the reaction mechanisms of chemical transformations, including those involving isocyanates. A typical DFT study would involve locating the transition states of a reaction, which are the highest energy points along the reaction coordinate, and the intermediates, which are stable species formed during the reaction. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. This profile provides crucial information about the feasibility and kinetics of the reaction. For a substituted phenyl isocyanate like 4-Bromo-2-(trifluoromethoxy)phenylisocyanate, DFT could be used to explore its reactions with nucleophiles, such as alcohols or amines, to form urethanes and ureas, respectively. Such studies would elucidate the role of the bromo and trifluoromethoxy substituents in influencing the reaction pathway and the stability of the transition states. However, specific DFT studies on the reaction mechanisms and transition states of this compound are not available in the searched literature.

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org It provides a chemically intuitive picture of bonding and electron delocalization. For this compound, an NBO analysis could reveal important details about the distribution of electron density within the molecule. For instance, it could quantify the polarization of the N=C=O group, the nature of the C-Br bond, and the electronic interactions between the substituents and the phenyl ring. The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals can provide insights into hyperconjugative and resonance effects, which in turn influence the molecule's reactivity. While NBO analysis is a common tool in computational studies, no specific NBO analysis for this compound was identified in the available search results.

Modeling of Substituent Effects on Reactivity and Selectivity

The substituents on the phenyl ring of an isocyanate play a critical role in modulating its reactivity and selectivity. The bromo group is an electron-withdrawing group through induction but can be a weak electron-donating group through resonance. The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Computational modeling can be used to systematically study the effects of these substituents. By comparing the calculated properties of this compound with those of unsubstituted phenyl isocyanate and other substituted analogues, it is possible to quantify the impact of the bromo and trifluoromethoxy groups on the electrophilicity of the isocyanate carbon, the stability of reaction intermediates, and the heights of activation barriers. Such studies are crucial for understanding and predicting the chemical behavior of this compound. However, specific modeling studies focusing on the substituent effects on the reactivity and selectivity of this compound are not present in the provided search results.

Applications in Advanced Chemical Synthesis and Materials Science

Role in the Synthesis of Functional Organic Molecules (e.g., Ureas, Carbamates, Heterocycles)

The isocyanate functional group (-N=C=O) is inherently reactive towards nucleophiles, making 4-bromo-2-(trifluoromethoxy)phenylisocyanate a versatile reagent for the synthesis of a variety of functional organic molecules. The electron-withdrawing nature of the trifluoromethoxy group and the bromine atom can further influence the reactivity of the isocyanate moiety.

Ureas: In principle, this compound can react readily with primary and secondary amines to form substituted ureas. This reaction is a common and efficient method for the preparation of ureas, which are prevalent in many biologically active compounds and materials. However, specific examples of ureas synthesized directly from this compound are not extensively documented in publicly available scientific literature.

Carbamates: The reaction of this compound with alcohols would be expected to yield carbamates. Carbamates are another important class of organic compounds with applications ranging from pharmaceuticals to polymers. While this is a fundamental reaction of isocyanates, detailed research findings on the synthesis of specific carbamates from this compound are limited.

Heterocycles: Isocyanates are known precursors for the synthesis of various heterocyclic compounds. Through cycloaddition reactions or multi-step sequences, the isocyanate group can be incorporated into a range of ring systems. Despite the potential of this compound in this area, specific studies detailing its use in the synthesis of heterocycles are not widely reported.

Contribution to Polymer Chemistry (e.g., Fluorinated Polymers, High-Performance Polymers, Cross-linking Agents)

The presence of both a reactive isocyanate group and fluorine in the form of a trifluoromethoxy group suggests that this compound could be a valuable monomer or agent in polymer chemistry.

Fluorinated Polymers: The trifluoromethoxy group can impart desirable properties to polymers, such as thermal stability, chemical resistance, and low surface energy. Theoretically, this compound could be used as a monomer or a modifying agent to introduce these properties into polymers like polyurethanes. However, specific research on the incorporation of this particular isocyanate into fluorinated polymers is not readily available.

High-Performance Polymers: The rigidity of the phenyl ring and the stability of the trifluoromethoxy group are features that could contribute to the development of high-performance polymers with enhanced thermal and mechanical properties. While isocyanates are fundamental building blocks for high-performance polyurethanes, the specific contribution of this compound to this field is not well-documented.

Cross-linking Agents: Isocyanates are widely used as cross-linking agents to improve the mechanical properties and durability of polymeric materials. The difunctional nature of the isocyanate group allows for the formation of network structures. While this compound possesses a single isocyanate group, it could be used to modify polymer chains, and if the bromine atom is utilized in a subsequent reaction, it could potentially act as a cross-linking point. There is, however, a lack of specific studies demonstrating its application as a cross-linking agent.

Utility as a Versatile Building Block in Complex Molecule Synthesis

The combination of a reactive isocyanate group, a bromine atom that can participate in various coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and a trifluoromethoxy-substituted aromatic ring makes this compound a potentially versatile building block in the synthesis of complex organic molecules. The trifluoromethoxy group is of particular interest in medicinal and agrochemical chemistry due to its ability to modulate properties such as lipophilicity and metabolic stability. Despite this potential, there is a lack of specific examples in the scientific literature that detail the use of this compound as a key building block in the total synthesis of complex natural products or designed functional molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Bromo-2-(trifluoromethoxy)phenylisocyanate?

- Methodological Answer : A common approach involves bromination of 2-(trifluoromethoxy)phenol derivatives. For example, bromine in dichloromethane (DCM) at low temperatures (-78°C to 20°C) can selectively introduce a bromine atom at the 4-position of the aromatic ring, yielding intermediates like 4-bromo-2-(trifluoromethoxy)phenol (74% yield after purification via column chromatography with EtOAc-hexane eluent) . Subsequent conversion to the isocyanate can be achieved using phosgene or safer alternatives like triphosgene in anhydrous conditions.

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Due to its sensitivity to moisture, purification should be performed under inert atmospheres. Column chromatography with silica gel and non-polar solvents (e.g., hexane/EtOAc gradients) is effective for removing unreacted precursors. Recrystallization from dry toluene or hexane at low temperatures can further enhance purity . Monitoring via thin-layer chromatography (TLC) with UV visualization is advised.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies aromatic protons, trifluoromethoxy (-OCF₃) groups, and isocyanate (-NCO) functionality.

- FTIR : A sharp peak near ~2250 cm⁻¹ confirms the isocyanate group .

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (using SHELXL or WinGX software) resolves bond lengths and angles, critical for validating stereoelectronic effects .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) calculate molecular orbitals, electrostatic potentials, and Fukui indices to predict reactivity. Studies on analogous compounds show that exact-exchange terms in DFT improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) . Computational workflows using Gaussian or ORCA software can model the electron-withdrawing effects of -Br and -OCF₃ groups on isocyanate reactivity .

Q. How are discrepancies in crystallographic data resolved for derivatives of this compound?

- Methodological Answer : Contradictions in unit cell parameters or thermal ellipsoids can arise from twinning or disordered solvent. Strategies include:

- Data Reprocessing : Using WinGX to refine scaling factors and correct absorption effects .

- High-Resolution Data : Collecting datasets at synchrotron facilities (λ < 1 Å) improves signal-to-noise ratios.

- Validation Tools : PLATON or CHECKCIF identifies symmetry mismatches or over-constrained refinement .

Q. How do steric and electronic effects influence nucleophilic addition reactions with this isocyanate?

- Methodological Answer :

- Steric Effects : The bulky -OCF₃ group at the 2-position hinders nucleophilic attack at the isocyanate carbon, favoring reactions with smaller nucleophiles (e.g., amines over alcohols).

- Electronic Effects : Electron-withdrawing substituents (-Br, -OCF₃) increase electrophilicity of the -NCO group, accelerating reactions with electron-rich nucleophiles. Kinetic studies (via in situ IR or HPLC) quantify these effects .

- Computational Modeling : Transition state analysis using DFT (e.g., M06-2X/def2-TZVP) predicts regioselectivity in urea or carbamate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.